molecular formula C11H9Cl3N4O B11537891 (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide

(2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide

Cat. No.: B11537891
M. Wt: 319.6 g/mol
InChI Key: BPICEFQNJLNAQX-CLFYSBASSA-N
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Description

  • Reagents: Sodium cyanide
  • Conditions: Aqueous solution, controlled temperature
  • Step 4: Formation of Enamide Linkage

    • Reagents: Ammonia or an amine
    • Conditions: Mild heating, organic solvent
  • Industrial Production Methods

    Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, followed by the introduction of the trichloromethyl and cyano groups. The final step involves the formation of the enamide linkage.

    • Step 1: Synthesis of Pyridine Derivative

      • Starting material: 5-methylpyridine
      • Reagents: Bromine, sodium hydroxide
      • Conditions: Reflux in an organic solvent

    Chemical Reactions Analysis

    Types of Reactions

    (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

      Reduction: Reduction can be achieved using agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

      Substitution: Nucleophilic substitution reactions can occur at the trichloromethyl group using nucleophiles like thiols or amines.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium

      Reduction: Lithium aluminum hydride in dry ether

      Substitution: Sodium thiolate in anhydrous conditions

    Major Products

      Oxidation: Formation of carboxylic acids or ketones

      Reduction: Formation of amines or alcohols

      Substitution: Formation of substituted derivatives with various functional groups

    Scientific Research Applications

    Chemistry

    In chemistry, (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

    Biology

    In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in elucidating biological pathways and mechanisms.

    Medicine

    In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry

    In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

    Mechanism of Action

    The mechanism of action of (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide involves its interaction with molecular targets such as enzymes or receptors. The trichloromethyl and cyano groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

    Comparison with Similar Compounds

    Similar Compounds

    • (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(pyridin-2-yl)but-2-enamide
    • (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(3-methylpyridin-2-yl)but-2-enamide
    • (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(6-methylpyridin-2-yl)but-2-enamide

    Uniqueness

    Compared to similar compounds, (2Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide stands out due to the specific position of the methyl group on the pyridine ring. This structural feature can influence its reactivity, binding affinity, and overall biological activity, making it a unique and valuable compound for research and industrial applications.

    Properties

    Molecular Formula

    C11H9Cl3N4O

    Molecular Weight

    319.6 g/mol

    IUPAC Name

    (Z)-3-amino-4,4,4-trichloro-2-cyano-N-(5-methylpyridin-2-yl)but-2-enamide

    InChI

    InChI=1S/C11H9Cl3N4O/c1-6-2-3-8(17-5-6)18-10(19)7(4-15)9(16)11(12,13)14/h2-3,5H,16H2,1H3,(H,17,18,19)/b9-7-

    InChI Key

    BPICEFQNJLNAQX-CLFYSBASSA-N

    Isomeric SMILES

    CC1=CN=C(C=C1)NC(=O)/C(=C(/C(Cl)(Cl)Cl)\N)/C#N

    Canonical SMILES

    CC1=CN=C(C=C1)NC(=O)C(=C(C(Cl)(Cl)Cl)N)C#N

    Origin of Product

    United States

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